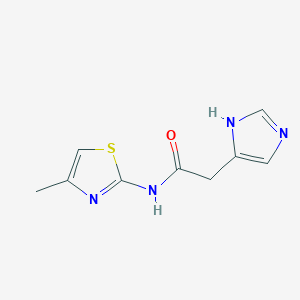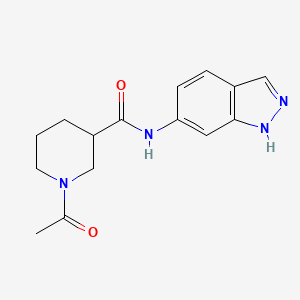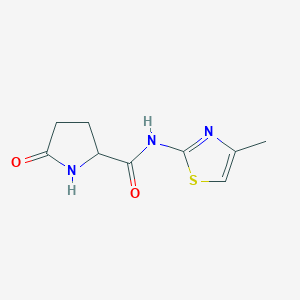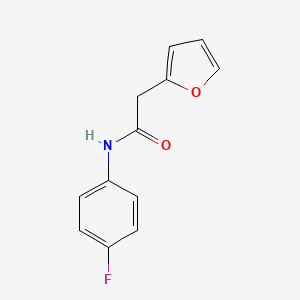
N-(4-fluorophenyl)-2-(furan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-(furan-2-yl)acetamide, also known as FFA, is a synthetic compound that has been widely used in scientific research. It is a member of the acetamide family and is used as a tool compound to study various biological processes. FFA has gained popularity due to its unique chemical structure, which allows it to interact with specific targets within cells.
Mécanisme D'action
N-(4-fluorophenyl)-2-(furan-2-yl)acetamide is a potent inhibitor of FAAH, which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, this compound increases the levels of anandamide, which can activate cannabinoid receptors and have a range of physiological effects. Additionally, this compound has been shown to inhibit the activity of other enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. By inhibiting FAAH, this compound increases the levels of anandamide, which can activate cannabinoid receptors and have a range of effects, including pain relief, anti-inflammatory effects, and neuroprotection. Additionally, this compound has been shown to inhibit the activity of COX-2 and LOX, which can have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-(4-fluorophenyl)-2-(furan-2-yl)acetamide is its potency as an inhibitor of FAAH. This compound has been shown to be a highly effective inhibitor of FAAH, with an IC50 value of 0.5 nM. Additionally, this compound has been shown to have a high degree of selectivity for FAAH, with minimal effects on other enzymes. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of N-(4-fluorophenyl)-2-(furan-2-yl)acetamide in scientific research. One potential direction is the development of this compound analogs with improved pharmacokinetic properties, such as longer half-lives or improved selectivity for specific targets. Additionally, this compound could be used in combination with other compounds to study complex biological processes. Finally, this compound could be used in combination with imaging techniques to study the localization and activity of specific enzymes within cells.
Méthodes De Synthèse
N-(4-fluorophenyl)-2-(furan-2-yl)acetamide can be synthesized using various methods, including the reaction of 4-fluoroaniline with furan-2-carboxylic acid. The reaction is catalyzed by a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and yields this compound as the final product. The synthesis of this compound is relatively straightforward, and the compound can be obtained in high yields with high purity.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-2-(furan-2-yl)acetamide has been widely used in scientific research as a tool compound to study various biological processes. One of the primary applications of this compound is in the study of the endocannabinoid system. This compound has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, this compound increases the levels of anandamide, which can have a range of physiological effects.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-(furan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-9-3-5-10(6-4-9)14-12(15)8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDRDRAALIDJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B6638806.png)
![7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide](/img/structure/B6638816.png)



![[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B6638843.png)
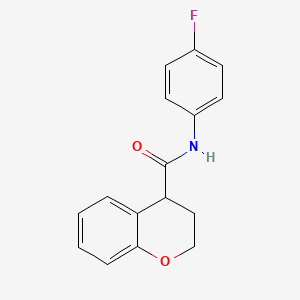

![2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide](/img/structure/B6638867.png)
![1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6638869.png)
